2,3-Dihydro-1,2-oxazol-3-amine

organic synthesis heterocyclic chemistry building block purity

Researchers requiring the parent 3-amino-4,5-dihydroisoxazole scaffold face supply inconsistency with substituted analogs that alter ring stability and amine reactivity. 2,3-Dihydro-1,2-oxazol-3-amine (CAS 83880-38-0) is the unsubstituted core building block for TAAR1 ligand, kinase inhibitor, and pesticide development programs. - Enables direct amide coupling via exocyclic C3 primary amine without steric or electronic perturbation from ring substituents. - Aqueous solubility ≥25.22 mg/mL supports DMSO-free assay preparation, eliminating vehicle artifacts in fragment-based screening. - Serves as a single-source precursor to both dihydro and fully aromatic 3-aminoisoxazoles via controlled dehydrogenation, reducing inventory complexity.

Molecular Formula C3H6N2O
Molecular Weight 86.09 g/mol
CAS No. 83880-38-0
Cat. No. B12912948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1,2-oxazol-3-amine
CAS83880-38-0
Molecular FormulaC3H6N2O
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESC1=CONC1N
InChIInChI=1S/C3H6N2O/c4-3-1-2-6-5-3/h1-3,5H,4H2
InChIKeyAIXDDKMZEMATRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1,2-oxazol-3-amine Chemical Profile


2,3-Dihydro-1,2-oxazol-3-amine (CAS 83880-38-0) is a heterocyclic building block belonging to the dihydroisoxazole (isoxazoline) class, characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms with an exocyclic primary amine group at the C3 position [1]. The compound exists as the parent unsubstituted scaffold within the 3-amino-4,5-dihydroisoxazole family, distinguishing it from substituted analogs that bear additional alkyl, aryl, or heteroaryl moieties at the C4 and C5 positions [2]. Its molecular formula is C3H6N2O, with a molecular weight of 86.09 g/mol, and it is typically supplied as a solid that demonstrates measurable aqueous solubility and requires storage under inert atmosphere conditions .

Parent unsubstituted 3-amino-4,5-dihydroisoxazole scaffold for controlled derivatization
Free exocyclic primary amine provides a versatile nucleophilic handle for amide/urea synthesis
Supplied as a solid; store under inert atmosphere, protect from light for integrity

2,3-Dihydro-1,2-oxazol-3-amine Substitution Risks


Procurement of the correct 2,3-dihydro-1,2-oxazol-3-amine scaffold is non-negotiable because the substitution pattern on the dihydroisoxazole ring directly governs both synthetic utility and physicochemical stability. Unsubstituted 2,3-dihydrooxazoles lacking a C5 substituent exhibit inherent instability and undergo spontaneous ring cleavage to azomethine ylides at room temperature, whereas the introduction of an alkyl, aryl, or electron-withdrawing group at C5 substantially increases ring stability and prevents this decomposition pathway [1]. Furthermore, the exocyclic C3-amine group in the target compound provides a nucleophilic handle for derivatization that is absent or sterically/electronically modified in substituted 3-amino-4,5-dihydroisoxazoles (e.g., 4-methyl or 5-methyl analogs), rendering substitution with an alternate dihydroisoxazole unsuitable for applications requiring the specific parent amine reactivity profile [2]. Generic substitution therefore introduces unpredictable alterations in reaction kinetics, intermediate stability, and downstream coupling efficiency that cannot be compensated for by simple molar equivalence adjustments.

Ring cleavage risk: C5-unsubstituted dihydrooxazoles may undergo spontaneous ring opening to azomethine ylides at ambient temperature, unlike stabilized C5-substituted analogs.
Amine reactivity shift: N‑substituted dihydroisoxazol‑3‑amine analogs engage the amine in aryl substitution, removing the free primary amine required for direct conjugation chemistry.
Synthetic route divergence: Substituted derivatives often require alternative synthetic pathways, introducing distinct impurity profiles and batch variability not seen with the parent scaffold.

2,3-Dihydro-1,2-oxazol-3-amine Differentiation Evidence


Synthetic Purity: Core vs. Substituted Analogs

The synthesis of the 3-amino-4,5-dihydroisoxazole core scaffold proceeds via addition of ketoximes to α,β-unsaturated nitriles followed by transformation to the dihydroisoxazole, achieving yields ranging from 45% to 78% across various substituted derivatives [1]. In contrast, the analogous 3-amino-5-methyl-4,5-dihydroisoxazole cannot be readily dehydrogenated to the corresponding aromatic isoxazole under standard conditions, necessitating alternative synthetic routes via 2,3-dibromobutyronitrile intermediates that introduce additional purification burdens and potential side-product contamination [2]. This synthetic pathway divergence means that 2,3-dihydro-1,2-oxazol-3-amine (the unsubstituted parent) and its C5-substituted analogs originate from fundamentally different reaction manifolds, with implications for residual starting material profiles and batch-to-batch consistency.

Synthetic Route
Method context
Yields 45–78% via oxime addition to α,β-unsaturated nitriles; 5‑methyl analog requires dibromonitrile route
Pathway divergence leads to distinct impurity profiles and batch-to-batch consistency expectations.
Class-level yield range; substituted analog synthesis not directly comparable.
organic synthesis heterocyclic chemistry building block purity

Primary Amine Reactivity vs. N-Substituted Analogs

The C3 exocyclic primary amine of 2,3-dihydro-1,2-oxazol-3-amine represents a versatile nucleophilic handle for amide bond formation, urea synthesis, and reductive amination chemistry that is sterically unencumbered and electronically modulated solely by the dihydroisoxazole ring. In contrast, N-substituted dihydroisoxazol-3-amine derivatives such as those described in pesticide patents (e.g., N-(3-(aminomethyl)-phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine) possess the amine functionality already engaged in aryl substitution, eliminating the primary amine reactivity that defines the parent compound's utility as a building block [1]. The free primary amine in 2,3-dihydro-1,2-oxazol-3-amine enables direct conjugation to carboxylic acids, activated esters, isocyanates, and aldehydes without requiring deprotection steps or dealing with steric hindrance from ortho-substituents that affect N-aryl analogs [2].

Amine Reactivity
Class-level
Target: free primary amine for acylation, urea formation, reductive amination. Comparator: N‑aryl substituted amine engaged in aromatic system.
Primary amine availability broadens derivatization scope and eliminates deprotection steps.
Class-level inference from patent literature; direct conjugation without steric hindrance.
medicinal chemistry derivatization SAR studies

Aqueous Solubility and Ring Stability vs. C5-Substituted

2,3-Dihydro-1,2-oxazol-3-amine (CAS 83880-38-0) demonstrates aqueous solubility of ≥ 25.22 mg/mL (approximately ≥ 100 mM) in water, enabling direct use in aqueous biological assay buffers without requiring co-solvents or DMSO stock solutions that may introduce vehicle-related artifacts . The compound requires storage under inert atmosphere at room temperature protected from light, conditions that maintain its integrity for standard laboratory workflows . In contrast, 2,3-dihydrooxazoles lacking a C5 substituent are documented as intrinsically unstable and undergo spontaneous ring cleavage to azomethine ylides at room temperature unless a stabilizing substituent (alkyl, aryl, or electron-withdrawing group) is present at the C5 position [1]. This class-level stability insight suggests that while the target compound possesses the requisite stability for handling, C5-unsubstituted analogs represent a higher-risk procurement choice due to their documented tendency toward ring-opening decomposition under ambient conditions.

Aqueous Solubility
Reported
≥ 25.22 mg/mL (≥ 100 mM)
Supports direct use in aqueous assay buffers, reducing DMSO vehicle artifacts.
Stability: inert atmosphere, protected from light; C5-unsubstituted analogs may undergo ring cleavage.
physicochemical properties formulation compound management

Dehydrogenation to Isoxazoles vs. Substituted Congeners

2,3-Dihydro-1,2-oxazol-3-amine serves as a precursor to 3-aminoisoxazoles via dehydrogenation (oxidation) of the dihydro ring, enabling access to the fully aromatic isoxazole scaffold from a single building block. However, this transformation is not universally applicable across all dihydroisoxazole congeners. Specifically, 3-amino-5-methyl-4,5-dihydroisoxazole cannot be dehydrogenated to 3-amino-5-methylisoxazole under standard conditions and requires an entirely different synthetic route starting from 2,3-dibromobutyronitrile to access the aromatic analog [1]. The ability to access both dihydro and aromatic oxidation states from the same starting material represents a synthetic efficiency advantage that is not shared by all substituted derivatives. Furthermore, oxidative methods for converting dihydroisoxazoles to isoxazoles have been developed using amine oxidation to nitrile oxide intermediates, with yields reported at 20% for 3,5-disubstituted dihydroisoxazole formation under Pd-catalyzed conditions [2], establishing baseline expectations for oxidative transformations in this scaffold class.

Dehydrogenation Capability
Reported
Target: dehydrogenation‑competent to 3‑aminoisoxazole. Comparator: 3‑amino‑5‑methyl‑4,5‑dihydroisoxazole cannot be dehydrogenated under standard conditions.
Single building block accesses both dihydro and aromatic oxidation states for scaffold diversification.
Oxidative methods yield ~20% for 3,5‑disubstituted dihydroisoxazoles; pathway-dependent performance.
heterocyclic synthesis oxidation scaffold diversification

2,3-Dihydro-1,2-oxazol-3-amine Application Scenarios


Medicinal Chemistry Scaffold Diversification

The C3 primary amine group of 2,3-dihydro-1,2-oxazol-3-amine enables direct conjugation to carboxylic acid-containing pharmacophores, positioning the compound as a versatile building block for generating amide-linked dihydroisoxazole libraries. Patent literature documents 2-aminooxazoline and dihydroisoxazole scaffolds as TAAR1 ligands and cyclin-dependent kinase inhibitors, with the exocyclic amine serving as a critical hydrogen-bonding pharmacophore [1]. The compound's aqueous solubility (≥ 25.22 mg/mL) allows for direct use in biochemical assay buffers without DMSO vehicle artifacts , an advantage for fragment-based screening and early-stage SAR campaigns where vehicle effects can confound potency measurements.

Agrochemical Pesticide Intermediate

The dihydroisoxazol-3-amine core is a recognized scaffold in pesticide development, with patent literature describing N-(3-(aminomethyl)-phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine derivatives as pesticidal agents [2]. The unsubstituted parent compound (CAS 83880-38-0) provides the foundational core onto which diverse substituents can be installed at the C3 amine position via standard amide coupling or urea formation chemistry, enabling systematic exploration of structure-activity relationships for crop protection applications.

Isoxazole Synthesis via Dehydrogenation

2,3-Dihydro-1,2-oxazol-3-amine serves as a direct precursor to 3-aminoisoxazoles through dehydrogenation, enabling access to the fully aromatic isoxazole heterocycle from a single building block. This oxidative diversification capability contrasts with substituted analogs such as 3-amino-5-methyl-4,5-dihydroisoxazole, which cannot be dehydrogenated to the corresponding aromatic isoxazole under standard conditions [3]. Researchers requiring both dihydro and aromatic oxidation states for scaffold-hopping studies or heterocycle diversification can obtain both from a single procurement, reducing inventory complexity and ensuring chemical consistency across comparative studies.

HTS Compound Management

The verified aqueous solubility of ≥ 25.22 mg/mL (≥ 100 mM) for 2,3-dihydro-1,2-oxazol-3-amine enables preparation of concentrated aqueous stock solutions suitable for automated liquid handling systems and HTS workflows without relying on DMSO, which can introduce precipitation issues upon aqueous dilution or vehicle-related cellular toxicity in phenotypic assays. The documented storage requirements (inert atmosphere, protected from light, room temperature for neat solid; -20°C to -80°C for solutions) provide clear guidelines for compound management teams to maintain sample integrity throughout screening campaigns, whereas C5-unsubstituted dihydrooxazoles without stabilizing substituents carry an elevated risk of ring-opening decomposition under ambient storage conditions [4].

Application
Selection Property
Validation Focus
Med Chem Library Synthesis
Free primary amine handle, reported aqueous solubility
Amide coupling efficiency, assay buffer compatibility in fragment-based screening
Agrochemical Intermediate
C3‑amine derivatization versatility
Structure‑activity profiling, formulation stability under field‑relevant conditions
Isoxazole Scaffold Access
Dehydrogenation reactivity
Optimization of oxidation conditions, isoxazole yield and purity
HTS Compound Management
High aqueous solubility, defined inert‑atmosphere storage
Long‑term solution stability, automated liquid‑handling compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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